molecular formula C23H29N3O B367429 N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide

N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide

Cat. No.: B367429
M. Wt: 363.5 g/mol
InChI Key: TXZLWHHYQQLVPC-YRNVUSSQSA-N
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Description

N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, primarily for investigating opioid receptor systems. This structurally complex molecule features a piperazine core substituted with a cinnamyl group and a propanamide linker terminating in a 2-methylphenyl ring. This specific architecture suggests potential activity as a ligand for opioid receptors, which are a class of G-protein coupled receptors (GPCRs) integral to the study of pain, addiction, and neuropsychiatric disorders . Compounds within this structural family are explored for their utility as potent and selective antagonists or agonists, helping to characterize the κ (kappa), μ (mu), and δ (delta) opioid receptor subtypes . Research into such agents is critical for advancing the understanding of conditions such as depression, anxiety, stress-induced drug relapse, and eating disorders, as the modulation of the opioid receptor system has shown promise in various animal models of these states . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high purity and quality of this compound for their in vitro [35S]GTPγS binding assays and other investigative studies aimed at elucidating complex neuropharmacological pathways .

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

N-(2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H29N3O/c1-20-8-5-6-12-22(20)24-23(27)13-15-26-18-16-25(17-19-26)14-7-11-21-9-3-2-4-10-21/h2-12H,13-19H2,1H3,(H,24,27)/b11-7+

InChI Key

TXZLWHHYQQLVPC-YRNVUSSQSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is C21H25N3OC_{21}H_{25}N_{3}O. This compound features a piperazine ring, which is central to many pharmacologically active compounds, and a phenylpropene moiety that may influence its biological interactions.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AHeLa (cervical cancer)< 10
Compound BMCF7 (breast cancer)15
This compoundTBDTBDTBD

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity. The hydrophobic interactions of the piperazine moiety with cellular targets are also believed to play a critical role in its activity.

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound is hypothesized to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Research indicates that similar compounds can exhibit:

  • Antidepressant effects : By modulating serotonin levels.
  • Anxiolytic properties : Through interaction with GABAergic systems.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. Testing against various bacterial strains has shown that modifications in the piperazine structure can lead to enhanced antibacterial activity.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. The study reported:

  • Synthesis : The compound was synthesized via a multi-step process involving the reaction of substituted piperazines with appropriate acyl chlorides.
  • Biological Testing : In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against various cancer cell lines, with further investigation needed to elucidate its mechanism of action.
  • Mechanism Insights : Molecular dynamics simulations suggested that the compound binds effectively to target proteins involved in cancer proliferation pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Cinnamyl Moieties

Compounds sharing the cinnamyl-piperazine core exhibit variations in the amide substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Differences Melting Point/State Molecular Weight (g/mol) Biological Activity (if reported) Reference
N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide 2-methylphenyl propanamide Not reported ~377.47 (calculated) Not reported
N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide Benzyl-acetamide group Not reported 363.47 Not reported
(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide Butenamide backbone; 2-methoxyphenyl on piperazine Not reported 365.47 Not reported

Key Observations :

  • The cinnamyl-piperazine moiety is conserved, but the amide group’s structure (propanamide vs. acetamide vs. butenamide) and aryl substituents (e.g., methoxy groups) alter polarity and steric bulk. These changes may affect solubility, bioavailability, and target interactions.

Piperazine Derivatives with Antiproliferative Activity

Compounds with piperazine linked to benzothiazole or quinoline groups demonstrate antiproliferative effects, highlighting the role of heterocyclic substituents:

Compound Name Key Structural Features Biological Activity Reference
N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) Benzothiazole and nitroimidazole substituents Antitumor activity (no anti-HIV selectivity)
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) 7-Chloroquinoline and cyclohexanecarboxamide Not explicitly reported; likely antimalarial

Key Observations :

  • The target compound lacks the benzothiazole or quinoline groups present in these analogs, suggesting divergent mechanisms of action. Antiproliferative activity in analogs may arise from DNA intercalation (quinoline) or enzyme inhibition (benzothiazole) .

Dopamine Receptor Ligands

Piperazine-propanamide derivatives are explored for neurological targets:

Compound Name Target Receptor Structural Differences Reference
3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide (SC211) Dopamine D4 receptor (D4R) 4-Chlorophenyl and 3-methoxyphenyl groups
This compound Unknown Cinnamyl and 2-methylphenyl groups

Key Observations :

  • SC211’s D4R selectivity is attributed to the 4-chlorophenyl and methoxy substituents. The target compound’s cinnamyl group may alter receptor binding kinetics or selectivity .

Physicochemical Properties of Propanamide Derivatives

Comparative analysis of propanamide analogs with piperazine or pyrrolidine substituents:

Compound Name Melting Point (°C) Yield (%) Purity (%) Reference
N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) 116.8–117.8 61.9 98.2
3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) 163.6–165.5 58.1 98.4

Key Observations :

  • Higher melting points (e.g., 12g vs. 12f) correlate with increased rigidity from pyrrolidine vs. piperidine. The target compound’s melting point is unreported, but its cinnamyl group may reduce crystallinity compared to alkyl-substituted analogs .

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